N-Nitrosopiperidine-d10: A Technical Guide for Researchers
N-Nitrosopiperidine-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological activities of N-Nitrosopiperidine-d10. This deuterated analog of the known carcinogen N-Nitrosopiperidine is an essential tool in toxicological research and analytical chemistry, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart in various matrices.
Core Chemical Properties
N-Nitrosopiperidine-d10 is a stable, isotopically labeled compound that is structurally identical to N-Nitrosopiperidine, with the exception that all ten hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows for its differentiation in mass spectrometry-based analytical techniques.
| Property | Value |
| Chemical Name | 1-Nitrosopiperidine-d10 |
| Synonyms | NPIP-d10, [2H10]-N-Nitrosopiperidine |
| CAS Number | 960049-21-2[1][2][3][4] |
| Molecular Formula | C₅D₁₀N₂O[1][3] |
| Molecular Weight | 124.21 g/mol [1][2][3] |
| Appearance | Colorless to light yellow oil/liquid[1][4] |
| Purity | Typically >95% (HPLC)[3] |
| Isotopic Enrichment | ≥98 atom % D[2] |
| Solubility | Soluble in methanol (≥100 mg/mL)[1][5] |
| Storage Conditions | Store at -20°C in a freezer for long-term stability.[1][3][4] Can be stored at 4°C for up to 2 years.[1][5] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.[2] |
Synthesis and Preparation
Experimental Protocols
General Analytical Workflow for Quantification
N-Nitrosopiperidine-d10 is primarily used as an internal standard in analytical methods for the quantification of N-Nitrosopiperidine. A typical workflow for such an analysis is outlined below.
A generalized workflow for the quantification of N-Nitrosopiperidine using N-Nitrosopiperidine-d10 as an internal standard.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for N-Nitrosopiperidine Analysis
This protocol is a representative method for the trace-level quantification of N-Nitrosopiperidine in a given matrix, utilizing N-Nitrosopiperidine-d10 as an internal standard.
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known concentration of N-Nitrosopiperidine-d10 solution in a suitable solvent (e.g., methanol).
-
Perform an extraction using an appropriate solvent, such as dichloromethane, often under alkaline conditions to ensure the nitrosamine is in its free base form.[8]
-
The organic layer is then separated, concentrated under a gentle stream of nitrogen, and reconstituted in a suitable solvent for GC analysis.
-
-
GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.[9]
-
Column: Zebron ZB-5MS (60 m x 0.25 mm x 1.0 µm) or equivalent.[9]
-
Inlet: Splitless injection at 220°C.
-
Oven Program: Start at 40°C (hold for 0.5 min), ramp to 160°C at 20°C/min, then ramp to 240°C at 10°C/min.[10]
-
Mass Spectrometer: Agilent 5973 MS or equivalent triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
N-Nitrosopiperidine Transition: m/z 114 -> 84
-
N-Nitrosopiperidine-d10 Transition: m/z 124 -> 92
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for N-Nitrosopiperidine Analysis
This protocol provides a general framework for the analysis of N-Nitrosopiperidine using LC-MS/MS, with N-Nitrosopiperidine-d10 as the internal standard.
-
Sample Preparation:
-
A known amount of the sample is dissolved or suspended in a suitable solvent system (e.g., methanol/water).
-
A known amount of N-Nitrosopiperidine-d10 internal standard is added.
-
The sample is then vortexed, sonicated, and centrifuged to precipitate any insoluble material.[11]
-
The supernatant is filtered through a 0.22 µm filter prior to injection.[11]
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: A UHPLC system such as a Vanquish Flex Quaternary UHPLC system.[12]
-
Column: A suitable reversed-phase column, for example, a Kinetex® 2.6 µm F5 column.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
N-Nitrosopiperidine Transition: m/z 115.1 -> 69.0[13]
-
N-Nitrosopiperidine-d10 Transition: m/z 125.2 -> 76.1 (projected)
-
-
Biological Activity and Signaling Pathways
The carcinogenicity of N-Nitrosopiperidine, and by extension its deuterated analog, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver and esophagus.[14] This metabolic activation is a critical initiating step in its toxicological pathway.
Metabolic Activation and DNA Adduct Formation
The primary metabolic activation pathway for N-Nitrosopiperidine is α-hydroxylation, catalyzed by CYP enzymes.[15] This hydroxylation occurs at the carbon atom adjacent to the nitroso group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine. This intermediate spontaneously decomposes to form a reactive electrophile, the 2-oxopiperidinium ion. This reactive species can then covalently bind to cellular macromolecules, most critically, DNA.[15] The binding of this electrophile to DNA results in the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[16]
Metabolic activation pathway of N-Nitrosopiperidine leading to DNA adduct formation and cancer initiation.
Conclusion
N-Nitrosopiperidine-d10 is an indispensable tool for researchers in the fields of toxicology, analytical chemistry, and drug development. Its use as an internal standard allows for the precise and accurate quantification of the carcinogenic N-Nitrosopiperidine. A thorough understanding of its chemical properties, appropriate handling procedures, and the biological mechanisms of its non-deuterated counterpart is crucial for its effective and safe use in a research setting. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this important labeled compound.
References
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- 2. cdnisotopes.com [cdnisotopes.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. edqm.eu [edqm.eu]
- 9. gassnova.no [gassnova.no]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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